molecular formula C11H18O B13806580 2H-Pyran, 3,6-dihydro-5-(4-methyl-3-pentenyl)- CAS No. 71477-79-7

2H-Pyran, 3,6-dihydro-5-(4-methyl-3-pentenyl)-

Cat. No.: B13806580
CAS No.: 71477-79-7
M. Wt: 166.26 g/mol
InChI Key: BSCDNGBMWKOXJG-UHFFFAOYSA-N
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Description

2H-Pyran, 3,6-dihydro-5-(4-methyl-3-pentenyl)- is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with one double bond. This specific compound is characterized by its unique structure, which includes a dihydropyran ring substituted with a 4-methyl-3-pentenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 3,6-dihydro-5-(4-methyl-3-pentenyl)- can be achieved through various methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for the formation of the desired compound with good yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 3,6-dihydro-5-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2H-Pyran, 3,6-dihydro-5-(4-methyl-3-pentenyl)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 3,6-dihydro-5-(4-methyl-3-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 3,6-dihydro-5-(4-methyl-3-pentenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

71477-79-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-(4-methylpent-3-enyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C11H18O/c1-10(2)5-3-6-11-7-4-8-12-9-11/h5,7H,3-4,6,8-9H2,1-2H3

InChI Key

BSCDNGBMWKOXJG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCCOC1)C

Origin of Product

United States

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